

# 2-(Aminomethyl)hexanoic Acid: Technical Specifications & Drug Development Potential

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name:	2-(aminomethyl)hexanoic Acid
CAS No.:	104883-55-8
Cat. No.:	B3067353

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## Abstract

**2-(Aminomethyl)hexanoic acid** is a

-amino acid characterized by a hexanoic acid backbone with an aminomethyl substituent at the -position.<sup>[1][2]</sup> As a lipophilic GABA analog, it represents a critical scaffold in the development of peptidomimetics and neuroactive agents. Unlike its

-amino acid counterparts (e.g., Pregabalin), this

-amino acid derivative offers unique metabolic stability and conformational restriction, making it a valuable building block for foldamers and a potential ligand for the

subunit of voltage-gated calcium channels.

## Part 1: Chemical Identity & Structural Analysis

### Core Identifiers

Parameter	Specification
IUPAC Name	2-(Aminomethyl)hexanoic acid
Common Class	-Amino Acid; GABA Analog
CAS Registry (Racemic)	104883-55-8
CAS Registry (S-Isomer)	183182-08-3
Molecular Formula	C H NO
Molecular Weight	145.20 g/mol
SMILES (Canonical)	<chem>CCCCCC(N)C(=O)O</chem>
InChI String	InChI=1S/C7H15NO2/c1-2-3-4-6(5-8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)
InChIKey	CBUFFLKXHMQFEJ-UHFFFAOYSA-N

## Structural Logic & Stereochemistry

The compound features a chiral center at the C2 (

) position. In drug development, the stereochemistry is critical:

- Isomerism: It is a structural isomer of Pregabalin (3-(aminomethyl)-5-methylhexanoic acid). While Pregabalin is a

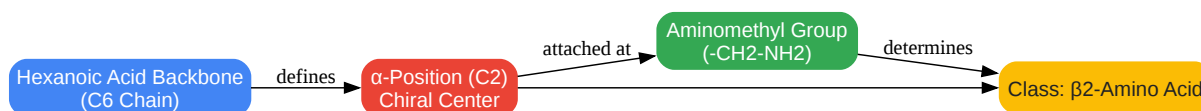
-amino acid, **2-(aminomethyl)hexanoic acid** is a

-amino acid.

- Conformation: The

-substitution forces the backbone into specific torsion angles, often inducing helical folding when incorporated into peptides (

-peptides), which resists proteolytic degradation.



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Figure 1: Structural decomposition of **2-(aminomethyl)hexanoic acid** illustrating its classification logic.

## Part 2: Synthesis & Manufacturing Protocols

The synthesis of **2-(aminomethyl)hexanoic acid** typically employs the Cyanoacetate Route, which is favored for its scalability and cost-effectiveness compared to chiral auxiliary methods.

### Primary Route: Alkylation-Reduction Sequence

Mechanism:

- Alkylation: Ethyl cyanoacetate is alkylated with butyl bromide to introduce the lipophilic tail.
- Reduction: The nitrile group is selectively reduced to a primary amine.
- Hydrolysis: The ester is hydrolyzed to the free acid.

### Step-by-Step Protocol

Step 1: Synthesis of Ethyl 2-cyanohexanoate

- Reagents: Ethyl cyanoacetate (1.0 eq), 1-Bromobutane (1.1 eq), Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>, 1.5 eq), Acetone (Solvent).
- Procedure:

- Suspend K  
CO  
in acetone under N  
atmosphere.
- Add ethyl cyanoacetate and heat to reflux.
- Add 1-bromobutane dropwise over 1 hour.
- Reflux for 12–24 hours (monitor by TLC/GC).
- Filter salts, concentrate filtrate, and distill under vacuum to isolate the mono-alkylated product.[3]

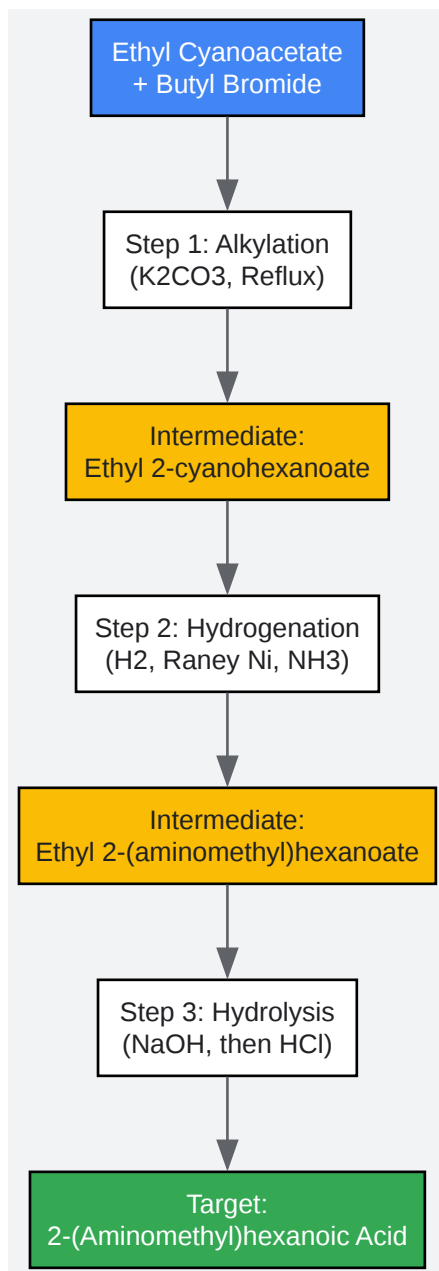
#### Step 2: Nitrile Reduction (Hydrogenation)

- Reagents: Ethyl 2-cyanohexanoate, Raney Nickel or Pd/C (Cat.), H  
(50 psi), Methanol/Ammonia.
- Procedure:
  - Dissolve intermediate in MeOH saturated with NH  
(to suppress secondary amine formation).
  - Hydrogenate in a Parr shaker at 50°C for 6–12 hours.
  - Filter catalyst and concentrate to yield Ethyl 2-(aminomethyl)hexanoate.

#### Step 3: Hydrolysis to Final Acid

- Reagents: NaOH (2M aq), THF.
- Procedure:
  - Stir the ester in THF/NaOH solution at room temperature for 4 hours.

- Adjust pH to 6.0–6.5 with dilute HCl (isoelectric point precipitation).
- Crystallize from Ethanol/Water or purify via ion-exchange chromatography.



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Figure 2: The standard industrial synthesis pathway via cyanoacetate alkylation.

## Part 3: Pharmacology & Drug Development

### Applications

#### Mechanism of Action: The Ligand Hypothesis

Like Gabapentin and Pregabalin, **2-(aminomethyl)hexanoic acid** possesses the requisite pharmacophore for binding to the

subunit of voltage-gated calcium channels (VGCCs).

- **Pharmacophore:** A free carboxylic acid and a primary amine separated by 2-3 carbon atoms, with a lipophilic side chain.
- **Differentiation:** While Pregabalin (gamma-amino) allows for a specific "folded" conformation, the beta-amino structure of the target compound introduces a more rigid constraint. This can alter selectivity between

subtypes or modify transport kinetics via the L-type amino acid transporter (LAT1), which is crucial for BBB penetration.

### Applications in Peptidomimetics

This compound is a

-amino acid.<sup>[1]</sup> In peptide engineering:

- **Proteolytic Stability:** Incorporation of

-amino acids into peptide chains blocks cleavage by peptidases, extending the half-life of therapeutic peptides.

- **Foldamers:**

-peptides form stable secondary structures (helices) that can mimic protein-protein interaction domains, making this compound a vital tool in designing inhibitors for "undruggable" targets.

### Comparative Properties

Property	2-(Aminomethyl)hexanoic Acid	Pregabalin	Gabapentin
Class	-Amino Acid	-Amino Acid	-Amino Acid
Carbon Count	C7	C8	C9
Lipophilicity (cLogP)	~0.8 - 1.2	1.3	1.2
BBB Transport	LAT1 Substrate (Predicted)	LAT1 Substrate	LAT1 Substrate
Metabolic Stability	High (Non-natural backbone)	High	High

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 104883-55-8, **2-(Aminomethyl)hexanoic acid**. Retrieved from [[Link](#)]
- Wisconsin Alumni Research Foundation. Concise Beta2-Amino Acid Synthesis via Organocatalytic Aminomethylation. Patent WO2007112358A1.[1] (Describes synthesis of enantiopure beta2-amino acids).

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## Sources

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- 3. CN106191147A - The amino acid whose preparation method of chiral beta - Google Patents [[patents.google.com](http://patents.google.com)]

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